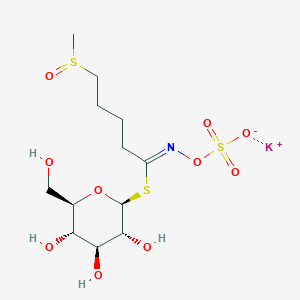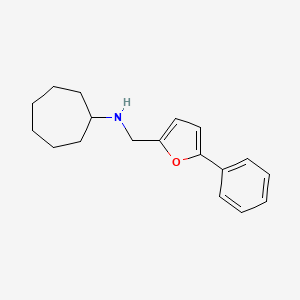
Glucoraphanin potassium salt, HPLC Grade
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucoraphanin potassium salt, HPLC Grade, is a compound derived from glucoraphanin, a glucosinolate found in cruciferous vegetables. Glucoraphanin has been studied for its potential health benefits, and its potassium salt form is used in laboratory experiments.
Scientific Research Applications
Glucoraphanin potassium salt, HPLC Grade, is used in a variety of scientific research applications. It has been studied for its potential anti-cancer and anti-inflammatory properties, and has been shown to inhibit the growth of certain types of cancer cells. It has also been studied for its potential anti-oxidant and anti-aging properties. Additionally, it has been studied for its potential to reduce the risk of cardiovascular disease, and for its ability to modulate the immune system.
Mechanism of Action
The exact mechanism of action of glucoraphanin potassium salt, HPLC Grade, is not yet fully understood. However, it is believed that the compound acts as a powerful antioxidant, scavenging free radicals and reducing oxidative damage. It is also believed to modulate the activity of certain enzymes involved in the metabolism of lipids and carbohydrates, as well as certain enzymes involved in the immune system.
Biochemical and Physiological Effects
Glucoraphanin potassium salt, HPLC Grade, has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as modulate the activity of certain enzymes involved in the metabolism of lipids and carbohydrates. Additionally, it has been shown to reduce oxidative damage, modulate the immune system, and reduce the risk of cardiovascular disease.
Advantages and Limitations for Lab Experiments
The use of glucoraphanin potassium salt, HPLC Grade, in laboratory experiments has several advantages. The compound is easy to synthesize and purify, and it is stable in aqueous solution. Additionally, it is non-toxic and has been shown to have a variety of biochemical and physiological effects. However, there are some limitations to its use in laboratory experiments. The compound is not commercially available, and it is not always easy to find a reliable source of the compound. Additionally, the exact mechanism of action of the compound is still not fully understood.
Future Directions
There are several potential future directions for the study of glucoraphanin potassium salt, HPLC Grade. Further research is needed to understand the exact mechanism of action of the compound, as well as its potential therapeutic applications. Additionally, further research is needed to understand the potential biochemical and physiological effects of the compound, and to identify potential targets for its therapeutic use. Finally, further research is needed to develop methods for the synthesis and purification of the compound, as well as to develop methods for its large-scale production.
Synthesis Methods
Glucoraphanin potassium salt, HPLC Grade, is synthesized in a two-step process. The first step involves the reaction of glucoraphanin with potassium hydroxide in aqueous solution. This reaction produces a potassium salt of glucoraphanin, which is then purified using high-performance liquid chromatography (HPLC). The purified compound is then collected and dried to produce the HPLC Grade form of glucoraphanin potassium salt.
properties
IUPAC Name |
potassium;[(Z)-[5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO10S3.K/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12;/h7,9-12,14-17H,2-6H2,1H3,(H,19,20,21);/q;+1/p-1/b13-8-;/t7-,9-,10+,11-,12+,25?;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLJHNVPISVILLA-QYSFFVHJSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)CCCC/C(=N/OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22KNO10S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glucoraphanin potassium salt, HPLC Grade | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)gallium(III), 99% (99.999%-Ga) [Ga(TMHD)3]](/img/structure/B6338429.png)
(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97%](/img/structure/B6338440.png)
![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)
![(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine, 97%](/img/structure/B6338443.png)

![(1S,2S)-N,N-Bis[2-(di-p-tolylphosphino)benzyl]cyclohexane-1,2-diamine, 97%](/img/structure/B6338449.png)
![(1R,2R)-2-[(4S,11bR)-3,5-Dihydro-4H-dinaphtho[2,1-c:1',2'-e]phosphepin-4-yl]-1,2-diphenylethanamine, 97%](/img/structure/B6338450.png)


amine](/img/structure/B6338476.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline](/img/structure/B6338484.png)
![([4-(Benzyloxy)phenyl]methyl)[(4- fluorophenyl)methyl]amine](/img/structure/B6338504.png)